molecular formula C8H14O3 B1589618 Tert-butyl 2-(hydroxymethyl)acrylate CAS No. 121065-74-5

Tert-butyl 2-(hydroxymethyl)acrylate

Cat. No.: B1589618
CAS No.: 121065-74-5
M. Wt: 158.19 g/mol
InChI Key: SVBJTBWVTZLHIZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)acrylate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Tert-butyl 2-(hydroxymethyl)acrylate is a monofunctional monomer that primarily targets the formation of polymers . It is characterized by its high reactivity, which is typical of acrylates, and its bulky, hydrophobic moiety .

Mode of Action

The compound interacts with its targets through polymerization processes. This compound can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . It can be synthesized with a large variety of monomers, such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, or styrene .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization-induced self-assembly (PISA) pathway . This pathway is an efficient and versatile method to afford polymeric nano-objects with polymorphic morphologies . The compound’s different water solubilities, due to the different butyl groups, play a key role in the morphology of the generated block copolymer nano-objects .

Pharmacokinetics

The compound’s water solubility influences its distribution and bioavailability during the polymerization process .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the formation of polymers with desirable characteristics . The compound’s action results in polymers that exhibit high hydrophobicity, hardness, interlocking between different polymer chains, and reduced polymer chain entanglements .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and water availability . For instance, the compound’s polymerization is photoinitiated and occurs at specific temperatures . Additionally, the presence of water plays a key role in enhancing chain mobility required for morphological transition in emulsion PISA .

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-(hydroxymethyl)acrylate is a monofunctional monomer with a characteristic high reactivity of acrylates and a bulky hydrophobic moiety . It can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk The biochemical properties of this compound are largely determined by its structure and reactivity

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that acrylates, in general, can interact with cellular processes. For instance, they can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that it can undergo free-radical polymerization, which is a common method used to produce polymeric materials . This process involves the formation of radicals, which can react with other molecules to form a polymer chain

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of acrylates can change over time due to factors such as stability, degradation, and long-term effects on cellular function

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(5-9)7(10)11-8(2,3)4/h9H,1,5H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBJTBWVTZLHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438124
Record name t-butyl hydroxymethylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121065-74-5
Record name t-butyl hydroxymethylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

 In a typical procedure, t-butyl acrylate (III) is reacted with paraformaldehyde in the presence of 3-quinuclidinol to provide t-butyl hydroxymethylacrylate (IV). This is first treated with thionyl chloride in the presence of triethylamine and pyridine to provide the corresponding chloromethylacrylate, which is then reacted with (S,S)-α-α′-dimethyldibenzylamine to provide an acrylate of the formula (V). This is converted to a compound of the formula (IX) by the method set out in Tet. Lett., 1993, 34(8), 1323-6. A compound of the formula (IX) is then condensed with a lysine derivative of the formula (X) by a similar procedure to that described in EP-A-0358398 for the preparation of a compound of the formula (XI). A compound of the formula (XI) is then converted to a compound of the formula (II) using a solution of trifluoroacetic acid and anisole in dichloromethane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.